

synthesis of G0-C14 cationic lipid

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Compound of Interest

Compound Name: G0-C14

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An In-depth Technical Guide on the Synthesis of **G0-C14** Cationic Lipid

Introduction

G0-C14 is a cationic lipid-like molecule, specifically an alkyl-modified polyamidoamine (PAMAM) dendrimer, that has garnered significant attention in the field of drug delivery. Its unique structure, featuring a generation 0 (G0) PAMAM dendrimer core with attached C14 lipid tails, makes it an effective agent for encapsulating and delivering nucleic acids, such as siRNA. [1][2] The synthesis of **G0-C14** is a straightforward one-step process involving the ring-opening of an epoxide by the amine groups of the PAMAM dendrimer.[1] This solvent-free method is highly efficient and suitable for producing materials for high-throughput screening in nucleic acid delivery research.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of **G0-C14**, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **G0-C14**.

Parameter	Value/Description	Reference
Reactants		
Core	Poly(amidoamine) (PAMAM) dendrimer, generation 0 (G0)	[1]
Lipid Tail	1,2-epoxytetradecane	[1]
Reaction Conditions		
Molar Ratio (Lipid Tail:G0)	7:1 equivalents	[1]
Solvent	No solvent (neat reaction)	[1]
Temperature	90 °C	Not explicitly stated, but inferred from similar reactions
Time	2 days	Not explicitly stated, but inferred from similar reactions
Purification		
Method	Silica gel chromatography	[1]
Eluent System	Gradient elution from 100% CH ₂ Cl ₂ to 75:22:3 CH ₂ Cl ₂ /MeOH/NH ₄ OH	[1]
Product Characteristics		
Appearance	Light green solid	[1]
Yield	Approximately 50%	[1]
Characterization Method	¹ H NMR Spectroscopy	[1]
Key Finding from Characterization	The purified G0-C14 contains approximately 7 lipid tails.	[1]

Experimental Protocols

Materials and Equipment

- Materials:

- Poly(amidoamine) (PAMAM) dendrimer, generation 0 (G0), 20% (wt/vol) in methanol
- 1,2-epoxytetradecane
- Dichloromethane (CH_2Cl_2), HPLC grade
- Methanol (MeOH), HPLC grade
- Ammonium hydroxide (NH_4OH)
- Silica gel for column chromatography
- Equipment:
 - 25-mL round-bottom flask
 - Magnetic stirrer with heating capabilities
 - Rotary evaporator
 - Glass column for chromatography
 - Test tubes for fraction collection
 - Thin-layer chromatography (TLC) plates and chamber
 - NMR spectrometer

Synthesis of G0-C14 Cationic Lipid

- Reactant Preparation: In a 25-mL round-bottom flask, weigh 1.0 g (1.936 mmol, 1 equivalent) of G0 PAMAM dendrimer. Note that as the G0 is supplied as a 20% (wt/vol) solution in methanol, 5.0 g of the solution is required to obtain 1.0 g of G0.[\[1\]](#)
- Addition of Lipid Tail: Add 2.878 g (13.55 mmol, 7 equivalents) of 1,2-epoxytetradecane to the flask.[\[1\]](#)
- Reaction: The reaction is carried out without any additional solvent.[\[1\]](#) Heat the mixture to 90 °C and stir for 2 days.

- Work-up: After the reaction is complete, the crude product is obtained directly and can be prepared for purification.

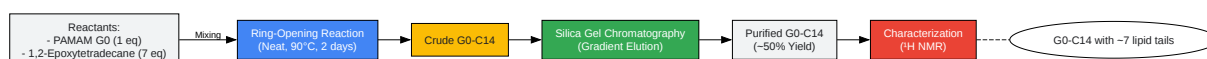
Purification of G0-C14

- Column Preparation: Prepare a silica gel column using a slurry of silica in dichloromethane.
- Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the prepared silica gel column.
- Elution: Elute the column with a solvent gradient. Start with 100% dichloromethane and gradually increase the polarity by adding a mixture of methanol and ammonium hydroxide. The final eluent composition is a 75:22:3 mixture of CH₂Cl₂/MeOH/NH₄OH.[1]
- Fraction Collection and Analysis: Collect fractions and analyze them using thin-layer chromatography (TLC) to identify the fractions containing the purified **G0-C14**.
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product, which is a light green solid.[1] The expected yield is approximately 50%.[1]

Characterization of G0-C14

The chemical structure of the synthesized **G0-C14** is confirmed using ¹H NMR spectroscopy. The purified **G0-C14** contains approximately seven lipid tails, a fact that can be verified by analyzing the integration of the proton signals in the ¹H NMR spectrum.[1]

Mandatory Visualization



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Synthesis workflow for **G0-C14** cationic lipid.

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